3,5-Difluoroisonicotinonitrile
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Overview
Description
3,5-Difluoroisonicotinonitrile is a chemical compound with the molecular formula C₆H₂F₂N₂ and a molecular weight of 140.09 g/mol . It is a derivative of isonicotinonitrile, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 3 and 5 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Difluoroisonicotinonitrile can be synthesized through several methods. One common approach involves the fluorination of isonicotinonitrile using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3,5-Difluoroisonicotinonitrile has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Material Science: It is used in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 3,5-Difluoroisonicotinonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloroisonicotinonitrile: Similar to 3,5-Difluoroisonicotinonitrile but with chlorine atoms instead of fluorine.
3,5-Dimethylisonicotinonitrile: Contains methyl groups at the 3 and 5 positions instead of fluorine.
3,5-Dibromoisonicotinonitrile: Bromine atoms replace the fluorine atoms.
Uniqueness
This compound is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3,5-difluoropyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2N2/c7-5-2-10-3-6(8)4(5)1-9/h2-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZUIHNOMVCGTEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C#N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696414 |
Source
|
Record name | 3,5-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214377-09-9 |
Source
|
Record name | 3,5-Difluoropyridine-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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